![molecular formula C20H14N2O4 B13777801 Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- CAS No. 67905-54-8](/img/structure/B13777801.png)
Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline moiety and an indene derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This process can be carried out without solvents at room temperature or with heat, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as solvent-free reactions and the use of catalysts like triethylamine in boiling ethanol are employed to streamline the process .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Common Reagents and Conditions
Typical reagents used in these reactions include phenacyl bromide, triethylamine, and other bidentate reagents. Reaction conditions vary from room temperature to boiling ethanol, depending on the desired product .
Major Products
The major products formed from these reactions include various heterocyclic compounds and substituted derivatives, which are of significant interest for their biological activities .
Aplicaciones Científicas De Investigación
Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- exerts its effects involves inducing apoptosis and cell cycle arrest. This is primarily mediated through the activation of the p53 protein, which binds to target genes such as pro-apoptotic Bax protein, inhibiting cell cycle progression and triggering apoptosis . The intrinsic pathway of apoptosis is closely regulated by the B-cell lymphoma 2 (Bcl-2) family of intracellular proteins .
Comparación Con Compuestos Similares
Similar Compounds
N-(2,3-Dihydro-1H-inden-5-yl)acetamide: This compound shares a similar indene structure but lacks the quinoline moiety.
Acetamide, N-(2,3-dihydro-1-hydroxy-3,3-dimethyl-2-oxo-1H-indol-6-yl)-: Another similar compound with an indole derivative instead of quinoline.
Uniqueness
What sets Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- apart is its unique combination of quinoline and indene structures, which contribute to its potent biological activities and potential therapeutic applications .
Propiedades
Número CAS |
67905-54-8 |
|---|---|
Fórmula molecular |
C20H14N2O4 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
N-[2-(3-hydroxyquinolin-2-yl)-1,3-dioxoinden-5-yl]acetamide |
InChI |
InChI=1S/C20H14N2O4/c1-10(23)21-12-6-7-13-14(9-12)20(26)17(19(13)25)18-16(24)8-11-4-2-3-5-15(11)22-18/h2-9,17,24H,1H3,(H,21,23) |
Clave InChI |
PJFVJUNLDVPCGU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


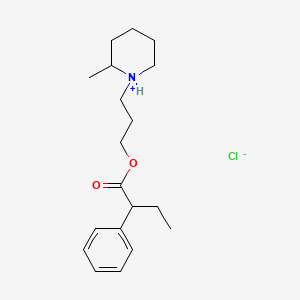

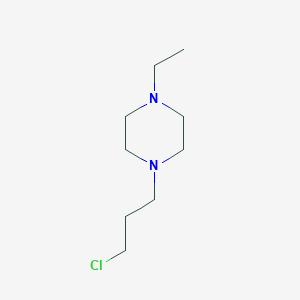
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13777741.png)
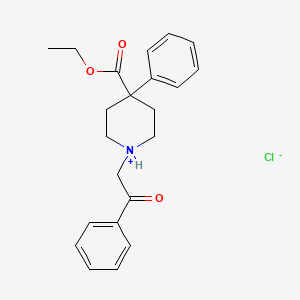
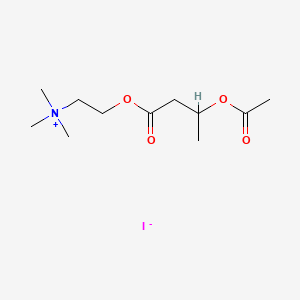


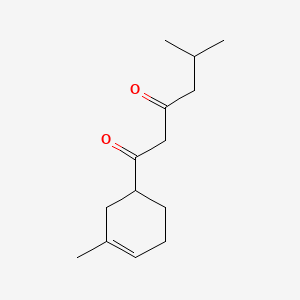


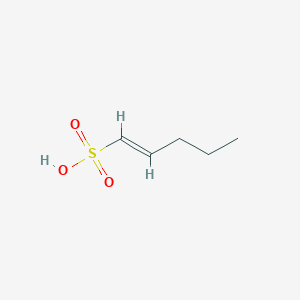
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)

